molecular formula C14H17BrN2O3S B224854 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole

Cat. No.: B224854
M. Wt: 373.27 g/mol
InChI Key: PNKNGIDZHVTRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a brominated aromatic ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the brominated aromatic ring using a sulfonyl chloride reagent.

    Imidazole Formation: The formation of the imidazole ring through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and imidazole ring are key functional groups that contribute to its reactivity and binding affinity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzotriazole

Uniqueness

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17BrN2O3S

Molecular Weight

373.27 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-propylimidazole

InChI

InChI=1S/C14H17BrN2O3S/c1-4-5-14-16-6-7-17(14)21(18,19)13-9-11(15)10(2)8-12(13)20-3/h6-9H,4-5H2,1-3H3

InChI Key

PNKNGIDZHVTRGQ-UHFFFAOYSA-N

SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Canonical SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Origin of Product

United States

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